molecular formula C10H15BO4 B1591321 2-Isopropoxy-6-methoxyphenylboronic acid CAS No. 870778-88-4

2-Isopropoxy-6-methoxyphenylboronic acid

Cat. No. B1591321
M. Wt: 210.04 g/mol
InChI Key: ZAKDYROLNHVOEL-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-methoxyphenylboronic acid is a boronic acid derivative with the empirical formula C10H15BO4 . It has a molecular weight of 210.03 . This compound is part of the Boronic Acids & Derivatives category .


Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-6-methoxyphenylboronic acid consists of an aromatic ring with isopropoxy and methoxy substituents, along with a boronic acid group . The packing with monomers as the dominant structural motif has been found in the crystal structure of this compound .


Chemical Reactions Analysis

Boronic acids, including 2-Isopropoxy-6-methoxyphenylboronic acid, are known to be valuable building blocks in organic synthesis . They can undergo a variety of reactions, including protodeboronation . In one study, a catalytic protodeboronation of pinacol boronic esters was reported, which could potentially be applicable to this compound .

Scientific Research Applications

  • Chemical Properties and Suppliers : This compound is available from various chemical suppliers for experimental or research use . It’s a solid with the empirical formula C10H15BO4 and a molecular weight of 210.03 . It’s important to handle this compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

  • Potential Use in Organic Synthesis : A paper published in Chemical Science discusses the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The paper reports a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method was applied to methoxy protected (-)-Δ8-THC and cholesterol, and was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . While “2-Isopropoxy-6-methoxyphenylboronic acid” is not specifically mentioned, it’s possible that similar methods could be applied to this compound.

  • Chemical Suppliers : This compound is available from various chemical suppliers for experimental or research use . It’s a solid with the empirical formula C10H15BO4 and a molecular weight of 210.03 . It’s important to handle this compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

  • Potential Use in Organic Synthesis : A paper published in Chemical Science discusses the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The paper reports a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method was applied to methoxy protected (-)-Δ8-THC and cholesterol, and was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . While “2-Isopropoxy-6-methoxyphenylboronic acid” is not specifically mentioned, it’s possible that similar methods could be applied to this compound.

Safety And Hazards

This compound is classified as non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-methoxy-6-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7(2)15-9-6-4-5-8(14-3)10(9)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDYROLNHVOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584630
Record name {2-Methoxy-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-6-methoxyphenylboronic acid

CAS RN

870778-88-4
Record name {2-Methoxy-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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